molecular formula C21H19FN2OS B2690949 3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223801-16-8

3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2690949
M. Wt: 366.45
InChI Key: CGVZWTJTCXNGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMe-DSPN and has a molecular formula of C23H21FN2OS. It is a spirocyclic molecule that contains a diazaspiro ring system and a thione group.

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, like those described in the studies, play a significant role in medicinal chemistry. They are used as building blocks for the synthesis of various pharmacologically active molecules due to their unique reactivity and the ability to modulate the properties of organic molecules. For example, fluorination has been shown to affect the lipophilicity, stability, and bioavailability of compounds, making them more suitable for drug development. Studies on fluorinated derivatives of benzothiazoles and pyrazoles illustrate their potential in designing novel therapeutic agents with improved efficacy and selectivity (Hutchinson et al., 2001), (Surmont et al., 2011).

Spiro Compounds in Drug Discovery

Spiro compounds, characterized by their spirocyclic structure, have garnered interest in drug discovery due to their three-dimensional conformation, which can lead to high specificity and affinity for biological targets. Research on spiroamines substituted at the 7-position with fluoroquinolone antibacterials demonstrates the potential of spiro compounds in developing antibacterial agents with potent Gram-positive and Gram-negative activity (Culbertson et al., 1990).

Structural and Vibrational Properties Studies

The study of structural and vibrational properties of compounds is crucial for understanding their reactivity and interaction with biological systems. Research on 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas highlights the importance of structural characterization in the development of novel compounds with potential scientific applications. These studies provide insights into the conformation, stability, and intermolecular interactions of fluorinated compounds, which are essential for designing molecules with desired properties (Saeed et al., 2011).

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research, especially with the increasing prevalence of antibiotic-resistant strains. Studies on novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines show significant antibacterial and antifungal activity, illustrating the potential of fluorinated compounds in addressing the need for new antimicrobial therapies (Saeed et al., 2010).

properties

IUPAC Name

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c1-14-4-6-16(7-5-14)19(25)24-20(26)18(15-8-10-17(22)11-9-15)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVZWTJTCXNGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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